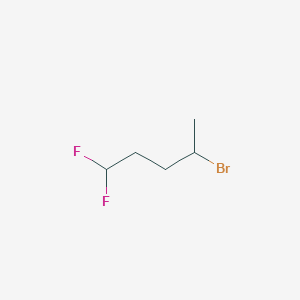![molecular formula C10H18N2O B13218509 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly in targeting the KRAS G12C mutation, which is implicated in various cancers .
Métodos De Preparación
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the formation of the spirocyclic core followed by functionalization at the nitrogen atoms. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the spirocyclic structure can be functionalized with various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves covalent binding to the KRAS G12C protein at a mutated cysteine residue. This binding occurs in the switch-II pocket of the KRAS protein, leading to inhibition of its activity. The compound’s spirocyclic structure allows for optimal positioning within the binding pocket, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds and KRAS inhibitors:
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(2,7-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)3-5-11-6-4-10/h11H,2-8H2,1H3 |
Clave InChI |
RFJYKNCOZBVOPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CC2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
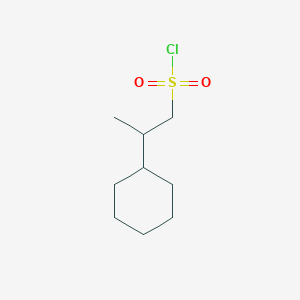

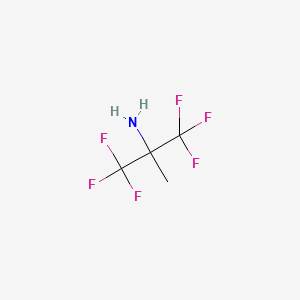
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

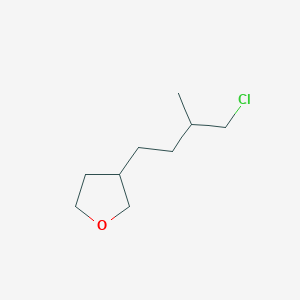
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
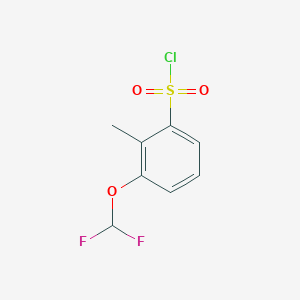
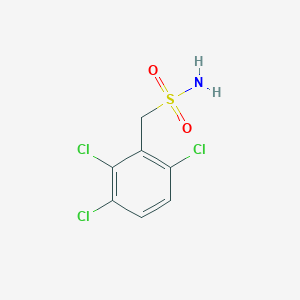
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
